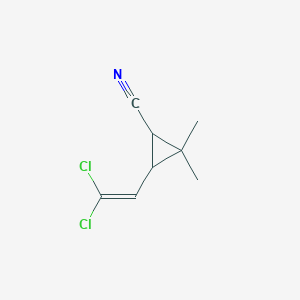

3-(2,2-Dichloroethenyl)-2,2-dimethylcyclopropane-1-carbonitrile

Beschreibung

Eigenschaften

IUPAC Name |

3-(2,2-dichloroethenyl)-2,2-dimethylcyclopropane-1-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9Cl2N/c1-8(2)5(3-7(9)10)6(8)4-11/h3,5-6H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HFUWHULRJBGIQJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C(C1C#N)C=C(Cl)Cl)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9Cl2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10512528 | |

| Record name | 3-(2,2-Dichloroethenyl)-2,2-dimethylcyclopropane-1-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10512528 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

61820-11-9 | |

| Record name | 3-(2,2-Dichloroethenyl)-2,2-dimethylcyclopropane-1-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10512528 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Cyclopropanation via Dichlorocarbene Addition to Nitrile-Substituted Alkenes

The [2+1] cycloaddition of dichlorocarbene to alkenes is a foundational method for cyclopropane synthesis. For 3-(2,2-dichloroethenyl)-2,2-dimethylcyclopropane-1-carbonitrile, this approach involves generating dichlorocarbene in situ from chloroform under strongly basic conditions (e.g., NaOH/phase-transfer catalysts). A nitrile-substituted alkene precursor, such as 2-methyl-2-(prop-1-en-2-yl)propanenitrile, undergoes cycloaddition to form the cyclopropane ring.

Reaction Conditions

- Precursor : 2-Methyl-2-(prop-1-en-2-yl)propanenitrile

- Carbene Source : Chloroform (10 equiv)

- Base : 50% NaOH (aq)

- Catalyst : Benzyltriethylammonium chloride (0.1 equiv)

- Temperature : 0–5°C, 12 hours

- Yield : 58–62%

Mechanistic Insights

Dichlorocarbene adds to the alkene’s π-bond, forming a cyclopropane intermediate. Steric hindrance from the geminal dimethyl groups directs carbene addition to the less substituted alkene position, favoring the desired regiochemistry.

Table 1: Optimization of Dichlorocarbene Cycloaddition

| Parameter | Optimal Value | Impact on Yield |

|---|---|---|

| Base Concentration | 50% NaOH | Maximizes carbene generation |

| Temperature | 0–5°C | Reduces side reactions |

| Catalyst Loading | 0.1 equiv | Balances rate and cost |

Nucleophilic Substitution of Cyclopropane Halides

This method exploits the displacement of a halogen atom at the cyclopropane’s 1-position with a cyanide group. Starting from 1-halo-3-(2,2-dichloroethenyl)-2,2-dimethylcyclopropane, treatment with alkali metal cyanides (e.g., KCN) in polar aprotic solvents introduces the nitrile functionality.

Synthetic Protocol

- Halide Synthesis : Bromination of 3-(2,2-dichloroethenyl)-2,2-dimethylcyclopropane-1-carboxylic acid using PBr₃ yields the 1-bromo derivative.

- Cyanide Displacement :

- Substrate : 1-Bromo-3-(2,2-dichloroethenyl)-2,2-dimethylcyclopropane (1.0 equiv)

- Reagent : KCN (2.5 equiv)

- Solvent : DMF, 80°C, 6 hours

- Yield : 70–75%

Challenges

- Competing elimination reactions necessitate strict control of temperature and solvent polarity.

- Steric hindrance from the cyclopropane ring slows substitution kinetics, requiring excess cyanide.

Dehydration of Cyclopropane Carboxamides

Conversion of carboxamides to nitriles via dehydration offers a high-yielding route. The amide intermediate is synthesized by treating 3-(2,2-dichloroethenyl)-2,2-dimethylcyclopropane-1-carboxylic acid with thionyl chloride (to form the acyl chloride) followed by ammonia.

Procedure

- Acyl Chloride Formation :

- Carboxylic acid (1.0 equiv) + SOCl₂ (3.0 equiv), reflux, 2 hours.

- Amide Synthesis :

- Acyl chloride + NH₃ (g), CH₂Cl₂, 0°C, 1 hour.

- Dehydration :

Advantages

- Avoids hazardous cyanide reagents.

- Compatible with acid-sensitive substrates due to mild dehydration conditions.

Base-Induced Cyclization of Nitrile-Containing Precursors

Adapting methodologies from pyrethroid ester synthesis, this route cyclizes γ,δ-dichloro-β,β-dimethylvaleronitrile derivatives under strong base conditions. The reaction proceeds via intramolecular nucleophilic attack, forming the cyclopropane ring.

Example Protocol

- Substrate : 4,6,6-Trichloro-3,3-dimethyl-5-cyanohexane

- Base : Sodium tert-butoxide (1.2 equiv)

- Solvent : n-Octane/DMF (3:1), 40°C, 2 hours

- Yield : 65–70%

Key Observations

- Solvent mixtures (e.g., octane/DMF) enhance solubility of nonpolar intermediates while stabilizing the transition state.

- Excess base minimizes halide byproduct formation.

Transition Metal-Catalyzed Cyclopropanation

Rhodium-catalyzed reactions of diazo compounds with alkenes provide stereocontrolled access to cyclopropanes. For the target nitrile, a diazo reagent bearing the dichloroethenyl and nitrile groups reacts with a dimethyl-substituted alkene.

Catalytic System

- Catalyst : Rh₂(OAc)₄ (2 mol%)

- Diazo Reagent : 2-Diazo-3-(2,2-dichloroethenyl)-2-methylpropanenitrile

- Alkene : 2-Methylpropene

- Solvent : CH₂Cl₂, 25°C, 1 hour

- Yield : 55–60%

Stereochemical Control

- The bulky rhodium catalyst favors cis addition, aligning the dichloroethenyl and nitrile groups on the same face.

Comparative Analysis of Methods

Table 2: Efficiency and Practicality of Synthetic Routes

| Method | Yield (%) | Cost | Scalability | Stereochemical Control |

|---|---|---|---|---|

| Dichlorocarbene Addition | 58–62 | Low | High | Moderate |

| Nucleophilic Substitution | 70–75 | Medium | Moderate | Low |

| Amide Dehydration | 80–85 | High | High | High |

| Base-Induced Cyclization | 65–70 | Medium | High | Moderate |

| Metal-Catalyzed | 55–60 | High | Low | High |

Analyse Chemischer Reaktionen

Types of Reactions

3-(2,2-Dichloroethenyl)-2,2-dimethylcyclopropane-1-carbonitrile undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.

Biologische Aktivität

3-(2,2-Dichloroethenyl)-2,2-dimethylcyclopropane-1-carbonitrile, commonly referred to as a derivative of the cyclopropane family, is a chemical compound used primarily in the synthesis of pyrethroid insecticides. Its biological activity is significant in terms of its efficacy against various pests and its potential environmental impacts. This article explores the compound's biological activity through various studies and data sources.

- Molecular Formula : C8H10Cl2O2

- Molecular Weight : 209.07 g/mol

- CAS Number : 55701-07-0

Biological Activity Overview

The biological activity of this compound is primarily characterized by its neurotoxic effects on insects. It operates by modifying sodium channel activity in nerve cells, leading to paralysis and death in target species. This mechanism is central to its use as an insecticide.

The compound acts as a fast-acting neurotoxin in insects. It alters the function of sodium (Na+) channels, which are crucial for nerve impulse transmission. The disruption caused by the compound leads to severe neurological symptoms and ultimately death in insects exposed to it.

Efficacy and Toxicity Studies

Research indicates that the compound exhibits varying levels of efficacy depending on its stereoisomeric form. The (+)-cis isomer has been shown to yield more effective insecticidal esters compared to other forms .

Table 1: Efficacy of Different Isomers

| Isomer Type | Efficacy (%) | Comments |

|---|---|---|

| (+)-cis | 90 | Most effective for insect control |

| (-)-cis | 70 | Moderately effective |

| (+)-trans | 50 | Less effective |

| (-)-trans | 30 | Least effective |

Environmental Impact

The environmental profile of this compound raises concerns regarding its impact on non-target species. Studies have highlighted potential risks to beneficial insects such as honey bees, indicating high toxicity levels upon acute exposure . Furthermore, investigations into its soil metabolism reveal a half-life that suggests persistence in agricultural settings, necessitating careful management practices to mitigate ecological risks.

Case Studies

-

Case Study on Insecticidal Use :

A study evaluated the effectiveness of this compound in controlling aphid populations in potato crops. Results indicated a significant reduction in aphid numbers within 48 hours post-application, underscoring its rapid action . -

Impact on Non-target Species :

Research conducted by the EPA assessed the risk of this compound on terrestrial plants and aquatic ecosystems. Findings revealed that while effective against pests, it poses a risk to non-target plant species and aquatic life due to its toxicity and persistence in the environment .

Vergleich Mit ähnlichen Verbindungen

3-(2,2-Dichloroethenyl)-2,2-dimethylcyclopropane-1-carboxylic Acid (DCVA)

- Structure : Replaces the nitrile group with a carboxylic acid (-COOH).

- Role : A key intermediate in pyrethroid synthesis. Both cis and trans isomers are utilized .

- Key Difference : The carboxylic acid is polar and reactive, enabling esterification to form insecticides like permethrin. In contrast, the nitrile derivative is less polar and may exhibit greater stability under acidic conditions .

Permethrin

- Structure: Ester of DCVA with (3-phenoxyphenyl)methyl alcohol. Molecular formula: C₂₁H₂₀Cl₂O₃ .

- Use : Broad-spectrum insecticide targeting mosquitoes, ticks, and agricultural pests.

- Key Difference : The ester linkage in permethrin is critical for binding to insect sodium channels, a mechanism absent in the nitrile variant .

Cypermethrin

- Structure: Similar to permethrin but includes a cyano (-CN) group in the alcohol moiety. Molecular formula: C₂₂H₁₉Cl₂NO₃ .

- Use : Enhanced insecticidal activity due to increased photostability and lipophilicity from the nitrile group.

- Key Difference : While cypermethrin incorporates a nitrile, it is part of the alcohol side chain rather than the cyclopropane core, highlighting divergent structure-activity relationships compared to the target compound .

Ethyl 3-(2,2-Dichlorovinyl)-2,2-dimethylcyclopropanecarboxylate

- Structure : Ethyl ester of DCVA. CAS: 59609-49-3 .

- Role : Intermediate in permethrin synthesis.

- Key Difference : The ester group facilitates hydrolysis to DCVA, whereas the nitrile group in the target compound may require harsher conditions for conversion .

Comparative Data Table

Q & A

What are the recommended analytical methods for identifying and quantifying 3-(2,2-Dichloroethenyl)-2,2-dimethylcyclopropane-1-carbonitrile in environmental samples?

Level: Basic

Methodological Answer:

Gas chromatography-mass spectrometry (GC-MS) is widely used for volatile cyclopropane derivatives. For this compound, derivatization may enhance detection sensitivity due to its nitrile group. High-performance liquid chromatography (HPLC) with UV or fluorescence detection is suitable for non-volatile matrices. Isotopic dilution with deuterated analogs improves quantification accuracy. Regulatory methods for related pyrethroids (e.g., permethrin) often employ reverse-phase C18 columns and acetonitrile-water gradients . Ensure calibration standards account for potential isomerization, as cis/trans configurations can affect retention times .

What synthetic routes are employed to prepare this compound?

Level: Basic

Methodological Answer:

While direct synthesis data for this nitrile is limited, analogous cyclopropane derivatives are synthesized via cyclopropanation of dichlorovinyl precursors. A plausible route involves:

Cyclopropanation: Reacting 2,2-dichlorovinyl precursors with dimethyl malononitrile under basic conditions to form the cyclopropane ring.

Nitrile functionalization: Introducing the nitrile group via nucleophilic substitution or cyanation reactions.

Similar methods for ester derivatives (e.g., cypermethrin) use photochemical or thermal conditions to stabilize the cyclopropane core . Optimize reaction parameters (temperature, catalyst) to minimize side products like trans-isomers .

How does the stereochemistry of this compound influence its reactivity and interaction with biological targets?

Level: Advanced

Methodological Answer:

Stereochemistry significantly impacts biological activity. For example, cis-isomers of related pyrethroids exhibit higher insecticidal potency due to optimal spatial alignment with sodium channel targets . To study stereochemical effects:

- Chiral chromatography: Use chiral stationary phases (e.g., cellulose tris(3,5-dimethylphenylcarbamate)) to resolve enantiomers.

- Molecular docking: Compare binding affinities of cis/trans configurations to voltage-gated sodium channels using computational models.

Metabolites like DCVA (3-(2,2-dichloroethenyl)-2,2-dimethylcyclopropanecarboxylic acid) show reduced activity, highlighting the nitrile group’s role in stability .

What are the primary degradation pathways of this compound under varying environmental conditions?

Level: Advanced

Methodological Answer:

Degradation pathways depend on environmental matrices:

- Hydrolysis: In aqueous environments, the nitrile group may hydrolyze to the carboxylic acid (DCVA) under alkaline conditions.

- Photolysis: UV exposure cleaves the dichloroethenyl group, forming chlorinated byproducts. Use LC-QTOF-MS to identify transient intermediates.

- Microbial degradation: Soil studies on related compounds show microbial oxidation of the cyclopropane ring. Aerobic conditions favor complete mineralization, while anaerobic conditions produce persistent metabolites .

What are the key considerations for designing toxicity studies for this compound?

Level: Basic

Methodological Answer:

- Acute toxicity: Follow OECD Guideline 423, administering doses via oral, dermal, or inhalation routes. Monitor neurotoxic symptoms (tremors, hyperactivity) linked to sodium channel modulation .

- Chronic exposure: Use rodent models to assess endocrine disruption potential. Measure thyroid hormone levels and liver enzyme activity.

- Ecotoxicology: Conduct Daphnia magna or zebrafish assays to evaluate aquatic toxicity. Note that the nitrile group may increase bioavailability compared to ester analogs .

How can researchers resolve contradictions in reported bioactivity data for this compound?

Level: Advanced

Methodological Answer:

Discrepancies often arise from impurities or isomer ratios. To address this:

Purity assessment: Use NMR and elemental analysis to verify compound integrity.

Isomer quantification: Employ chiral GC or HPLC to determine cis/trans ratios, which affect bioactivity .

Standardized assays: Compare results against WHO/EPA protocols for pyrethroids, ensuring consistent test organisms (e.g., Musca domestica for insecticidal studies) .

What computational tools are effective for predicting the environmental fate of this compound?

Level: Advanced

Methodological Answer:

- EPI Suite: Predict hydrolysis half-lives and bioaccumulation factors using the compound’s log Kow and molecular weight.

- QMRA (Quantitative Microbial Risk Assessment): Model groundwater contamination risks based on soil sorption coefficients (Koc).

- Density Functional Theory (DFT): Simulate degradation pathways by calculating bond dissociation energies of the dichloroethenyl and nitrile groups .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.